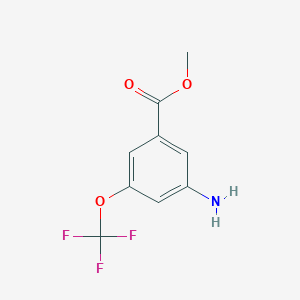

Methyl 3-amino-5-(trifluoromethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-5-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a benzoate ester. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-amino-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted amines or amides.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of hydroxylamine or amine derivatives.

Scientific Research Applications

Methyl 3-amino-5-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(trifluoromethoxy)benzoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

Methyl 2-amino-5-(trifluoromethoxy)benzoate: Similar structure but with the amino group in a different position, leading to different reactivity and biological activity.

Uniqueness

Methyl 3-amino-5-(trifluoromethoxy)benzoate is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Biological Activity

Methyl 3-amino-5-(trifluoromethoxy)benzoate (CAS Number: 22235-25-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO2, with a molecular weight of approximately 219.16 g/mol. The compound features:

- Amino Group (-NH₂) : Contributes to the compound's reactivity and potential for forming hydrogen bonds with biological targets.

- Trifluoromethoxy Group (-CF₃) : Enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethoxy group increases the compound's ability to penetrate biological membranes, while the amino group facilitates binding through hydrogen bonding. This dual functionality allows the compound to act as a potential inhibitor in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, which can be pivotal in treating diseases such as cancer and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to analgesic or anti-inflammatory effects.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Anti-inflammatory Effects : Preliminary studies suggest its potential in reducing inflammation, although further research is necessary to validate these claims.

- Analgesic Properties : There is evidence indicating that compounds with similar structures exhibit pain-relieving effects, warranting investigation into this compound's efficacy.

Comparative Biological Activity

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | CAS Number | Biological Activity | Key Features |

|---|---|---|---|

| Methyl 2-amino-5-(trifluoromethyl)benzoate | 61500-87-6 | Moderate | Different amino position |

| Methyl 3-amino-4-(trifluoromethyl)benzoate | 126541-82-0 | Low | Variance in trifluoromethyl position |

| Methyl 4-amino-3-(trifluoromethyl)benzoate | 167760-75-0 | High | Different amino position affecting reactivity |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, a study demonstrated that compounds with trifluoromethyl groups exhibit enhanced binding affinities, leading to more effective inhibition of cyclooxygenase enzymes (COX) .

- High-throughput Screening (HTS) : In a recent HTS study involving over 250,000 compounds, derivatives of benzoate structures, including those similar to this compound, were screened for their ability to disrupt protein-protein interactions critical for tumor growth . The results indicated several promising candidates for further development.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound due to its lipophilicity conferred by the trifluoromethoxy group . This property is essential for oral bioavailability in drug formulation.

Properties

Molecular Formula |

C9H8F3NO3 |

|---|---|

Molecular Weight |

235.16 g/mol |

IUPAC Name |

methyl 3-amino-5-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3 |

InChI Key |

CHCOZURBPZPUPD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.